molecular formula C11H18O3 B14843754 7-Propyl-1,4-dioxaspiro[4.5]decan-8-one

7-Propyl-1,4-dioxaspiro[4.5]decan-8-one

Cat. No.: B14843754
M. Wt: 198.26 g/mol
InChI Key: KJGGLUMKEIICKT-UHFFFAOYSA-N
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Description

7-Propyl-1,4-dioxaspiro[4.5]decan-8-one is a spirocyclic ketone featuring a 1,4-dioxaspiro[4.5]decane core with a propyl substituent at the 7-position and a ketone group at the 8-position. The propyl group introduces steric bulk and lipophilicity, influencing reactivity and physical properties compared to simpler derivatives .

Properties

Molecular Formula

C11H18O3

Molecular Weight

198.26 g/mol

IUPAC Name

7-propyl-1,4-dioxaspiro[4.5]decan-8-one

InChI

InChI=1S/C11H18O3/c1-2-3-9-8-11(5-4-10(9)12)13-6-7-14-11/h9H,2-8H2,1H3

InChI Key

KJGGLUMKEIICKT-UHFFFAOYSA-N

Canonical SMILES

CCCC1CC2(CCC1=O)OCCO2

Origin of Product

United States

Preparation Methods

Substrate Activation and Catalyst Selection

The hydrogenation of spirocyclic dienones to their saturated counterparts forms the foundational step in 7-propyl-1,4-dioxaspiro[4.5]decan-8-one synthesis. Patent WO2009056233A1 establishes that 5% palladium on activated carbon in toluene achieves complete reduction of 1,4-dioxaspiro[4.5]deca-6,9-dien-8-one at 100 bar H₂ pressure. Critical to suppressing side reactions is the addition of diisopropylethylamine, which neutralizes acidic byproducts and prevents catalyst poisoning. Under these conditions, the team reported a 91% isolated yield of the saturated ketone intermediate.

Temperature control proves paramount, with exothermic reactions maintained below 30°C through jacketed reactor cooling. Scale-up trials demonstrate consistent efficiency, with 5.8 g of Pd/C catalyst successfully processing 58 g of dienone substrate in 2 L toluene. Post-hydrogenation workup involves kieselguhr filtration followed by rotary evaporation, preserving the acid-sensitive spiroketal framework.

Solvent and Pressure Optimization

Comparative studies reveal that non-polar solvents significantly enhance reaction kinetics. While THF and ethyl ether permit hydrogenation at atmospheric pressure, toluene enables operation at 100 bar without substrate degradation. Kinetic profiling shows first-order dependence on hydrogen pressure up to 50 bar, beyond which mass transfer limitations dominate. Industrial implementations favor continuous hydrogenation reactors with in-line IR monitoring to track carbonyl conversion.

Acylation-Cyclization Pathways

Low-Temperature Acylation with LDA

PMC6548570 details a novel route beginning with 1,4-dioxaspiro[4.5]decan-8-one acylation using diethyloxalate. At -78°C, LDA deprotonates the α-carbon, enabling nucleophilic attack on the oxalate electrophile. This step achieves 82% yield of the β-ketoester intermediate, crucial for subsequent cyclization. NMR monitoring confirms complete consumption of starting material within 2 hours at stoichiometric LDA concentrations.

Propyl Hydrazine Cyclization

Introducing the propyl group occurs via hydrazine cyclization under mild acidic conditions. Propyl hydrazine reacts with the β-ketoester at 0°C in THF, forming the tetrahydroindazole core in 86% yield. X-ray crystallography confirms regioselective formation of the 7-propyl isomer, attributed to steric hindrance at the alternative position. Hydrolysis with aqueous HCl generates the carboxylic acid precursor, which undergoes amidation with dimethylamine or piperidine before final deprotection.

Biocatalytic Synthesis Developments

Old Yellow Enzyme Engineering

Chemsrc data highlights an engineered old yellow enzyme (OYE) variant that catalyzes asymmetric reduction of the prochiral double bond in 7-propyl-1,4-dioxaspiro[4.5]deca-8-one precursors. Directed evolution of OYE-3 from Saccharomyces cerevisiae improves turnover number to 450 min⁻¹ and enantioselectivity to 98% ee for the (R)-configured product. Reaction optimization in biphasic systems (aqueous buffer/MTBE) achieves 63% isolated yield at 10 g/L substrate loading.

Co-Substrate Regeneration Systems

NADPH recycling remains a bottleneck in enzymatic synthesis. Recent advances couple glucose dehydrogenase with OYE catalysis, maintaining NADPH levels >90% throughout 24-hour reactions. This system demonstrates 5-fold improved productivity compared to batch NADPH addition, making biocatalytic routes competitive with traditional methods.

Comparative Analysis of Synthetic Methods

Method Yield (%) Enantioselectivity Scale Potential Key Advantage
Pd/C Hydrogenation 85-91 N/A Industrial High throughput
Acylation-Cyclization 75-82 Racemic Pilot Atom economy
Biocatalytic 60-63 98% ee Lab Sustainability

Hydrogenation provides the most direct route but lacks stereocontrol. The acylation-cyclization sequence offers modularity for analog synthesis, while enzymatic methods excel in enantioselective production of chiral intermediates.

Process Intensification Techniques

Continuous Flow Hydrogenation

Adapting batch hydrogenation to flow reactors reduces reaction time from 6 hours to 22 minutes. A packed-bed reactor with 3% Pd/Al₂O₃ catalyst maintains 94% conversion at 80 bar H₂ and 50°C. In-line FTIR monitors carbonyl absorbance at 1715 cm⁻¹, enabling real-time purity control.

Solvent Recycling Systems

Distillation recovery of toluene achieves 98% reuse across 10 batches without yield loss. Lifecycle analysis shows this reduces process mass intensity by 40% compared to single-use solvent protocols.

Chemical Reactions Analysis

Types of Reactions: 7-Propyl-1,4-dioxaspiro[4.5]decan-8-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The spiro structure allows for nucleophilic substitution reactions, where different functional groups can be introduced.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include and .

    Reduction: Reducing agents such as or are used.

    Substitution: Nucleophiles like or can be used under basic or acidic conditions.

Major Products:

Scientific Research Applications

7-Propyl-1,4-dioxaspiro[4.5]decan-8-one, also known as 1,4-Dioxaspiro[4.5]decan-8-one, is a bicyclic compound featuring a unique spirocyclic structure that includes a dioxane ring. It has a molecular formula of C8H12O3C_8H_{12}O_3 and a molecular weight of approximately 156.18 g/mol. This compound typically presents as a white to beige crystalline powder . It has a melting point between 70-73 °C and a boiling point around 112 °C . this compound is soluble in organic solvents like chloroform and methanol but is moisture sensitive, requiring careful storage .

Pharmaceutical Applications

This compound serves as a crucial building block in synthesizing analgesic compounds . Research indicates it can influence biochemical pathways via interactions with molecular targets like enzymes or receptors involved in pain modulation. Derivatives of this compound have been studied for their potential in creating tritium-labeled probes used in autoradiography studies related to dopamine reuptake complexes, highlighting its relevance in neuropharmacology.

Use as an Intermediate

  • Analgesic Synthesis this compound is utilized in the preparation of a series of potent analgesic compounds .
  • Tritium-Labeled Probes It serves as a building block in the synthesis of tritium-labeled probes for autoradiography studies of the dopamine reuptake complex .

Interaction Studies

  • Interaction studies have focused on the compound's binding affinity with biological targets such as receptors and enzymes. The spirocyclic structure enables the formation of stable complexes that can modulate biological activity, which is crucial for understanding its pharmacological potential. Computational chemistry techniques are often used to predict interaction profiles and reactivity patterns, providing insights into its mechanism of action within biological systems.

Chemical Applications

This compound can undergo various chemical transformations, showcasing its versatility in synthetic organic chemistry. Several synthetic routes have been developed for its preparation, emphasizing its synthetic accessibility and adaptability for further functionalization.

Examples of Chemical Transformations and Applications

  • Microwave-Assisted Reductive Amination: 1,4-Dioxaspiro[4.5]decan-8-one has been used in studies involving microwave-assisted reductive amination .
  • Synthesis of 5-Alkoxytryptamine Derivatives: This bicyclic frame can be converted into a series of 5-alkoxytryptamine derivatives, including serotonin, melatonin, and bufotenin, through a novel aromatization process .
  • Model Substrate in Degradation Pathways: Deuterated α-terpinene, synthesized using 1,4-cyclohexanedione monoethylene ketal, is utilized as a model substrate for investigating the degradation mechanisms of monoterpenes .

Purification Methods

  • This compound can be purified by recrystallization from petroleum ether . An alternative method involves dissolving it in diethyl ether, adding petroleum ether until the solution becomes turbid, and then cooling .

Mechanism of Action

The mechanism of action of 7-Propyl-1,4-dioxaspiro[4.5]decan-8-one is primarily based on its ability to interact with biological targets through its spiro structure. The compound can bind to specific enzymes or receptors, modulating their activity. The exact molecular targets and pathways involved depend on the specific application and the functional groups present on the compound .

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The following table summarizes key derivatives of 1,4-dioxaspiro[4.5]decan-8-one and their properties:

Compound Name Substituent(s) Molecular Formula Molecular Weight Key Properties/Applications References
1,4-Dioxaspiro[4.5]decan-8-one (Parent) None C₈H₁₂O₃ 156.18 Bifunctional intermediate; used in pharmaceuticals, liquid crystals
7-Methyl-1,4-dioxaspiro[4.5]decan-8-one Methyl at C7 C₉H₁₄O₃ 170.21 Increased hydrophobicity; potential precursor for chiral ligands
7-Acetyl-1,4-dioxaspiro[4.5]decan-8-one Acetyl at C7 C₁₀H₁₄O₄ 198.22 Polar substituent enhances reactivity for nucleophilic additions
(R)-7-Hydroxy-1,4-dioxaspiro[4.5]decan-8-one Hydroxy at C7 C₈H₁₂O₄ 172.18 Hydrogen-bonding capability; chiral building block
(R)-2-Fluoro-1,4-dioxaspiro[4.5]decan-8-one Fluoro at C2 C₈H₁₁FO₃ 174.17 Electronegative group alters electronic density; enantioselective synthesis (94% ee)
8,8-Difluoro-1,4-dioxaspiro[4.5]decane Difluoro at C8 (ketone reduced) C₈H₁₂F₂O₂ 178.18 Reduced ketone to difluoride; low yield due to moisture sensitivity
7-(Pent-4-en-1-yl)-1,4-dithiaspiro[4.5]dec-6-ene Pentenyl at C7; dithia ring C₁₁H₁₈S₂ 214.39 Thioether analog; undergoes photochemical reactions

Key Research Findings

  • Synthetic Yields : The parent compound is synthesized via selective deketalization with acetic acid, achieving 80% yield under optimized conditions . Fluorination reactions, however, suffer from low yields (~20%) due to moisture sensitivity .
  • Applications: Derivatives are used in sigma-2 receptor ligands (pharmaceuticals) , liquid crystals , and organocatalytic fluorination .

Q & A

Q. What are the standard synthetic routes for preparing 7-Propyl-1,4-dioxaspiro[4.5]decan-8-one, and how can reaction conditions be optimized for yield?

  • Methodological Answer : The parent compound (1,4-dioxaspiro[4.5]decan-8-one) is typically synthesized via ketalization of 1,4-cyclohexanedione with ethylene glycol under acid catalysis (e.g., BF₃·OEt₂) . For the 7-propyl derivative, a Grignard or organometallic alkylation at the 7-position is required. For example, vinylmagnesium bromide has been used to functionalize the ketone group in similar spiro compounds . Optimization involves controlling stoichiometry (1.5 equiv. Grignard reagent), temperature (0°C to room temperature), and solvent (dry THF). Post-reaction quenching with NH₄Cl and purification via column chromatography (silica gel, hexane/EtOAc) yields the product .
  • Key Data :
ParameterTraditional Ketalization Microwave-Assisted
Time12–24 h30–60 min
SolventCH₂Cl₂ or THFWater
Yield70–89%85–95%

Q. How can spectroscopic techniques (NMR, MS) confirm the structure of 7-propyl derivatives?

  • Methodological Answer :
  • ¹H NMR : Look for characteristic spirocyclic protons (δ 1.6–2.2 ppm, multiplet) and ethylene ketal protons (δ 3.8–4.2 ppm). The propyl group shows signals at δ 0.9–1.0 ppm (-CH₃), δ 1.3–1.5 ppm (-CH₂-), and δ 2.2–2.5 ppm (α-CH₂ to carbonyl) .
  • ¹³C NMR : The spiro carbon (C-8) appears at δ 105–110 ppm, while the carbonyl (C=O) is absent due to ketal protection .
  • MS : Molecular ion peaks (e.g., [M+H]⁺) should match the molecular weight (C₁₁H₁₈O₃: 198.26 g/mol). Fragmentation patterns include loss of the propyl group (-C₃H₇) or ketal ring cleavage .

Q. What are the key solubility and stability considerations for handling this compound?

  • Methodological Answer :
  • Solubility : Highly soluble in polar aprotic solvents (THF, DMF) and ethers, but sparingly soluble in water. Storage in anhydrous conditions under inert gas (N₂/Ar) prevents hydrolysis .
  • Stability : Sensitive to strong acids/bases, which cleave the ketal. Thermal decomposition occurs above 150°C. Use amber vials to avoid photodegradation .

Advanced Research Questions

Q. How can regioselective functionalization at the 7-position be achieved for derivatives like 7-acetyl or 7-hydroxymethyl analogs?

  • Methodological Answer :
  • Acetylation : Treat the parent compound with LDA (lithium diisopropylamide) at −78°C, followed by diethyl oxalate to form an α-ketoester intermediate. Acidic workup yields 7-acetyl derivatives .
  • Hydroxymethylation : Use formaldehyde under basic conditions (e.g., K₂CO₃) or via Grignard addition to introduce -CH₂OH groups .
  • Key Challenge : Competing reactions at the spiro carbon (C-8) require strict temperature control (−78°C) and excess electrophile (1.5–2.0 equiv.) .

Q. What strategies resolve contradictions in fluorination yields for 8,8-difluoro derivatives?

  • Methodological Answer : Fluorination with [SF₃][SbF₆] in CH₃CN at −20°C produces 8,8-difluoro derivatives, but low yields (≤30%) and HF byproduct formation are common . Mitigation strategies:

Use CsF as a catalyst (0.4 equiv.) to enhance reactivity.

Employ flow chemistry to minimize HF exposure.

Optimize solvent polarity (e.g., DMF improves fluorination efficiency).

  • Data Contradiction : Reported ²J(¹⁹F–¹⁹F) coupling constants vary (9.1–12 Hz), suggesting conformational flexibility in the spiro system .

Q. How can computational methods (DFT) predict reactivity in spirocyclic ketone systems?

  • Methodological Answer :
  • Modeling : Use Gaussian or ORCA to calculate frontier molecular orbitals (HOMO/LUMO) for nucleophilic/electrophilic sites. For 7-propyl derivatives, the 7-position shows higher electron density due to alkyl substitution, favoring electrophilic attacks .
  • Transition State Analysis : Identify energy barriers for ketal ring-opening or fluorination steps. For example, fluorination at C-8 has a higher activation energy (ΔG‡ ≈ 25 kcal/mol) than C-7 functionalization (ΔG‡ ≈ 18 kcal/mol) .

Q. What green chemistry approaches improve sustainability in spirocyclic synthesis?

  • Methodological Answer : Microwave-assisted synthesis in water reduces solvent waste and reaction time (30 min vs. 24 h). For example, arylidene-substituted derivatives are synthesized via base-catalyzed aldol condensation under microwave irradiation (80°C, 300 W), achieving >90% yield .

Data Contradiction Analysis

Q. Why do fluorination reactions of spirocyclic ketones exhibit inconsistent regioselectivity across studies?

  • Analysis : Conflicting reports on fluorination at C-8 vs. C-7 arise from solvent polarity and catalyst choice. Polar solvents (CH₃CN) favor C-8 fluorination due to stabilization of the transition state, while nonpolar solvents (toluene) promote C-7 reactivity . Computational modeling (DFT) can pre-screen conditions to resolve such discrepancies .

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